molecular formula C11H12ClN3OS B1429257 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 35265-88-4

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B1429257
CAS No.: 35265-88-4
M. Wt: 269.75 g/mol
InChI Key: OYYSLCSAIRASKS-UHFFFAOYSA-N
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Description

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that features a unique combination of a thienopyrimidine core and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements for this compound include H301 - H319 . The precautionary statements include P301 + P310 - P305 + P351 + P338 .

Biochemical Analysis

Biochemical Properties

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. The inhibition of these kinases can affect multiple signaling pathways within the cell. For example, this compound has been shown to interact with Janus kinase 1 (JAK1), a key player in the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting JAK1, this compound can alter the expression of genes regulated by the JAK-STAT pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound may affect metabolic pathways by altering the activity of enzymes involved in energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of JAK1, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. The binding interaction is primarily driven by hydrogen bonding and hydrophobic interactions between the compound and the amino acid residues in the active site of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for its long-term efficacy. It is known to be stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C . Over time, degradation of the compound may occur, which can affect its potency and the consistency of its effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can maintain its activity for extended periods, although some degradation products may form .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific signaling pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical response without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted. These metabolic processes can affect the compound’s bioavailability and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its activity, as it needs to reach its target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its activity and interactions with other biomolecules, ultimately influencing its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine typically involves the following steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Morpholine Substitution: The final step involves the substitution of the chlorine atom with a morpholine ring. This is typically achieved through nucleophilic substitution reactions using morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Morpholine, bases like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases, and appropriate ligands.

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can be further explored for their biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is unique due to the presence of both the thienopyrimidine core and the morpholine ring, which contribute to its distinct biological activities and potential as a therapeutic agent.

Properties

IUPAC Name

4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-7-6-17-9-8(7)13-11(12)14-10(9)15-2-4-16-5-3-15/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYSLCSAIRASKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(N=C2N3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733076
Record name 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35265-88-4
Record name 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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